molecular formula C7H13ClN2O2 B2969834 3-Amino-3-ethylpiperidine-2,6-dione hydrochloride CAS No. 1198787-34-6

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride

Cat. No.: B2969834
CAS No.: 1198787-34-6
M. Wt: 192.64
InChI Key: OCKIXQKTALNIPA-UHFFFAOYSA-N
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Description

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of amino and ethyl groups at specific positions on the ring

Scientific Research Applications

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-ethylpiperidine-2,6-dione hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as Cbz-L-glutamine.

    Condensation Reaction: Cbz-L-glutamine is treated with carbonyldiimidazole (CDI) in refluxing tetrahydrofuran (THF) to yield Cbz-aminoglutarimide.

    Cyclization: The intermediate product undergoes cyclization to form 3-aminopiperidine-2,6-dione.

    Ethylation: The piperidine ring is then ethylated to introduce the ethyl group at the 3-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:

    Batch Processing: Large reactors are used to carry out the condensation, cyclization, and ethylation reactions in a controlled manner.

    Purification: The product is purified using techniques such as crystallization, filtration, and drying to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amino and ethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield ketones or carboxylic acids.

    Reduction: Reduction may produce amines or alcohols.

    Substitution: Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups.

Mechanism of Action

The mechanism of action of 3-Amino-3-ethylpiperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system being studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes, receptors, and signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopiperidine-2,6-dione: Lacks the ethyl group at the 3-position.

    3-Ethylpiperidine-2,6-dione: Lacks the amino group at the 3-position.

    Piperidine-2,6-dione: Lacks both the amino and ethyl groups.

Uniqueness

3-Amino-3-ethylpiperidine-2,6-dione hydrochloride is unique due to the presence of both amino and ethyl groups at specific positions on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-amino-3-ethylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-2-7(8)4-3-5(10)9-6(7)11;/h2-4,8H2,1H3,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKIXQKTALNIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)NC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198787-34-6
Record name 3-amino-3-ethylpiperidine-2,6-dione hydrochloride
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